molecular formula C20H36N2O3 B5661190 [1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

[1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

Cat. No. B5661190
M. Wt: 352.5 g/mol
InChI Key: FJWCFPKUPLVDLM-UHFFFAOYSA-N
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Description

The introduction of specific piperidine-based compounds is often motivated by their potential in various chemical and pharmaceutical applications. Piperidine, a heterocyclic amine with a six-membered ring, is a versatile building block in organic synthesis, leading to a wide range of compounds with diverse chemical and physical properties.

Synthesis Analysis

Synthesis of piperidine derivatives usually involves condensation reactions, as demonstrated in the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, where diphenyl(piperidin-4-yl)methanol reacts with p-toluenesulfonyl chloride in the presence of a base (Girish et al., 2008). These reactions often yield crystalline compounds with piperidine rings in a chair conformation, indicative of their stable structure.

Molecular Structure Analysis

The crystallographic analysis is fundamental in understanding the molecular structure of piperidine derivatives. For instance, the study by Girish et al. (2008) revealed that the piperidine ring adopts a chair conformation, which is common among many piperidine-based compounds. This conformation contributes to the stability and reactivity of these molecules.

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, including substitution and cyclization, often influenced by their structural conformation. The reactivity is dictated by the functional groups attached to the piperidine ring, which can undergo further transformations to yield complex structures with specific chemical properties.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystallinity, are closely tied to their molecular structure. The chair conformation of the piperidine ring, as well as the nature and position of substituents, plays a crucial role in determining these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity of piperidine derivatives, are significantly influenced by the electronic and steric effects of substituents on the piperidine ring. These properties are essential for the compound's application in synthetic organic chemistry and pharmaceuticals.

For detailed synthesis protocols, molecular structure characterization, and analysis of related compounds, refer to the cited literature. These references provide a foundation for understanding the broader context of piperidine-based compound synthesis and analysis, which may be extrapolated to the compound of interest.

properties

IUPAC Name

[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]-[1-(2-methoxyethyl)piperidin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O3/c1-17(2)5-9-20(16-23)8-4-10-22(15-20)19(24)18-6-11-21(12-7-18)13-14-25-3/h5,18,23H,4,6-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWCFPKUPLVDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)C(=O)C2CCN(CC2)CCOC)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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